ScN's Lattice Constant Enables Near-Perfect Heteroepitaxy with GaN, Minimizing Defect Density
ScN exhibits a lattice mismatch of less than 0.1% with (111) ScN on (0001) GaN, which is crucial for high-quality epitaxial growth. This is in stark contrast to the substantial ~17% mismatch for GaN grown directly on Si. The near-perfect match allows for the growth of ScN buffer layers that promote single-crystalline GaN with a reduction in extended defects [1]. This near-ideal lattice match is a key differentiator for fabricating low-defect GaN devices on silicon [2].
| Evidence Dimension | Lattice Mismatch |
|---|---|
| Target Compound Data | ScN to GaN mismatch < 0.1% [1] |
| Comparator Or Baseline | GaN to Si mismatch ~17% [2] |
| Quantified Difference | Reduction from ~17% to <0.1% |
| Conditions | Cubic (111) ScN on wurtzite (0001) GaN; buffer layer for GaN-on-Si |
Why This Matters
This data enables a user to select ScN as a buffer layer to dramatically improve the crystal quality and reduce defects in GaN-on-Si power and RF electronics, which is unattainable with direct GaN-on-Si growth.
- [1] Casamento, J., et al. (2021). Twinned growth of ScN thin films on lattice-matched GaN substrates. Journal of Crystal Growth, 569, 126270. View Source
- [2] Lupina, L., et al. (2015). Scandium nitride buffer for gallium nitride on silicon applications. Appl. Phys. Lett., 107, 201907. View Source
